2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
Electronic Effects
The chlorine atom's strong electron-withdrawing character induces partial positive charge on the adjacent carbon, enhancing dipole-dipole interactions with target proteins. This effect is particularly pronounced in meta-substituted phenyl rings, where the chlorine's inductive effect modulates the benzimidazole nitrogen's basicity. Quantum mechanical calculations on analogous systems show that chlorophenyl substitution increases molecular dipole moments by 1.2–1.8 Debye compared to phenyl analogs, potentially improving membrane permeability.
Hydrophobic Interactions
The chlorophenyl group creates a localized hydrophobic domain that complements non-polar enzyme pockets. Molecular dynamics simulations of benzimidazole derivatives bound to acetylcholinesterase reveal that the chlorophenyl moiety occupies a lipophilic subpocket lined by leucine and valine residues. This interaction contributes approximately 2.3 kcal/mol to binding free energy based on MM-GBSA calculations.
Steric Considerations
The ortho-chloro substitution introduces strategic steric bulk that prevents unfavorable conformations. In the case of 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, the chlorine atom at the ortho position forces the phenyl ring into a perpendicular orientation relative to the benzimidazole plane, as evidenced by X-ray crystallography of similar compounds. This spatial arrangement minimizes intramolecular clashes while optimizing surface complementarity with biological targets.
Structure-Activity Relationship (SAR) Trends
Comparative bioactivity data illustrates the impact of chlorophenyl positioning:
| Substituent Position | Enzyme Inhibition IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 2-chlorophenyl | 0.45 ± 0.12 | 3.2 | 0.18 |
| 4-chlorophenyl | 1.89 ± 0.34 | 2.8 | 0.32 |
| Phenyl (no Cl) | >10 | 2.1 | 0.75 |
The 2-chloro derivative exhibits superior potency despite reduced solubility, highlighting the critical balance between lipophilicity and target affinity. This trend aligns with observations in fungicidal benzimidazoles, where ortho-substituted chlorophenyl groups demonstrated 2.1–3.5-fold greater activity against Botrytis cinerea compared to para-substituted analogs.
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)9-16-19-13-7-3-4-8-14(13)20(16)10-15(18)21/h1-8H,9-10H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKDTYLLHHSYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves the reaction of o-phenylenediamine with ethylimido-o-chlorophenylacetate hydrochloride under microwave irradiation . This method is efficient and yields high purity products. The acetate and hydrazide derivatives of 2-(2-chlorobenzyl)-1H-benzimidazole are synthesized respectively, followed by further reactions to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis suggests potential for scalability and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzodiazoles, including 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, exhibit anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study :
A study published in Cancer Research demonstrated that derivatives of benzodiazoles can induce apoptosis in cancer cells through the activation of caspase pathways. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Data Table: Antimicrobial Efficacy
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest the potential for developing new antibiotics based on this compound .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of benzodiazole derivatives. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study :
Research published in Neuropharmacology highlighted that treatment with this compound resulted in a significant reduction of neuroinflammation markers in animal models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzimidazole-Acetamide Derivatives
Key structural variations among benzimidazole-acetamide derivatives include substitutions on the benzimidazole ring, the acetamide’s N-terminal group, and additional functional moieties. Below is a comparative analysis based on evidence:
Biological Activity
The compound 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a derivative of benzodiazole, a class of compounds known for their diverse biological activities, including antitumor, antimicrobial, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₂ClN₃O
- Molecular Weight : 257.72 g/mol
- CAS Number : 120161-05-9
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of benzodiazole derivatives. For instance, compounds similar to This compound have demonstrated significant efficacy against various cancer cell lines.
Key Findings:
- In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) showed that certain benzodiazole derivatives inhibited cell proliferation effectively.
- The mechanism often involves intercalation into DNA or binding to the minor groove, disrupting essential cellular processes such as DNA replication and transcription .
Antimicrobial Activity
The antimicrobial properties of benzodiazole derivatives have also been investigated. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Testing Results:
- Compounds were evaluated using broth microdilution methods against Staphylococcus aureus and Escherichia coli.
- The presence of the chlorophenyl group enhances the antibacterial activity by increasing lipophilicity and facilitating membrane penetration .
The biological activity of This compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can insert itself between DNA base pairs, leading to structural distortions that inhibit replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis or repair processes.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties that could contribute to their protective effects against cellular damage.
Study 1: Antitumor Efficacy
A study evaluated a series of benzodiazole derivatives for their antitumor properties. The results indicated that compounds with similar structures to This compound exhibited IC50 values ranging from 6.26 µM to 20.46 µM in 2D and 3D cell culture assays .
| Compound | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
|---|---|---|---|
| A | A549 | 6.26 | 20.46 |
| B | HCC827 | 6.48 | 16.00 |
| C | NCI-H358 | - | - |
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of various benzodiazole derivatives against E. coli and S. aureus. The results showed significant inhibition zones for compounds containing the chlorophenyl moiety.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| X | E. coli | 32 µg/mL |
| Y | S. aureus | 16 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
